molecular formula C16H16ClN3O B7678119 [5-Chloro-2-(ethylamino)phenyl]-(2,3-dihydropyrrolo[3,2-c]pyridin-1-yl)methanone

[5-Chloro-2-(ethylamino)phenyl]-(2,3-dihydropyrrolo[3,2-c]pyridin-1-yl)methanone

Cat. No.: B7678119
M. Wt: 301.77 g/mol
InChI Key: IHOOJAYSFHOYRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[5-Chloro-2-(ethylamino)phenyl]-(2,3-dihydropyrrolo[3,2-c]pyridin-1-yl)methanone, also known as EPP, is a chemical compound that has been extensively studied for its potential use in scientific research. EPP is a synthetic compound that was first synthesized in the laboratory and has since been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications.

Mechanism of Action

The mechanism of action of [5-Chloro-2-(ethylamino)phenyl]-(2,3-dihydropyrrolo[3,2-c]pyridin-1-yl)methanone is not fully understood, but it is believed to involve the inhibition of certain enzymes, including protein kinases and phosphodiesterases. These enzymes play a critical role in various cellular processes, including cell signaling and gene expression.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects, including anti-inflammatory and anti-cancer properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. Additionally, this compound has been shown to have anti-inflammatory effects in animal models, indicating its potential use in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using [5-Chloro-2-(ethylamino)phenyl]-(2,3-dihydropyrrolo[3,2-c]pyridin-1-yl)methanone in lab experiments is its synthetic nature, which allows for precise control over its chemical properties. Additionally, this compound has been extensively studied, and its mechanism of action and potential applications are well understood. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.

Future Directions

There are several potential future directions for research on [5-Chloro-2-(ethylamino)phenyl]-(2,3-dihydropyrrolo[3,2-c]pyridin-1-yl)methanone. One area of research is the development of this compound-based drugs for the treatment of various diseases, including cancer and neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications. Finally, research is needed to investigate the potential toxicity of this compound and to develop methods for minimizing any potential harmful effects.

Synthesis Methods

The synthesis of [5-Chloro-2-(ethylamino)phenyl]-(2,3-dihydropyrrolo[3,2-c]pyridin-1-yl)methanone involves several steps, including the reaction of 5-chloro-2-nitroaniline with ethylamine to form 5-chloro-2-(ethylamino)aniline. This compound is then reacted with 2,3-dihydropyrrolo[3,2-c]pyridin-1-one to form the final product, this compound.

Scientific Research Applications

[5-Chloro-2-(ethylamino)phenyl]-(2,3-dihydropyrrolo[3,2-c]pyridin-1-yl)methanone has been used in various scientific studies to investigate its potential applications. One area of research is its use as a potential drug target for the treatment of various diseases, including cancer and neurological disorders. This compound has been shown to have inhibitory effects on certain enzymes that are involved in these diseases, making it a promising target for drug development.

Properties

IUPAC Name

[5-chloro-2-(ethylamino)phenyl]-(2,3-dihydropyrrolo[3,2-c]pyridin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O/c1-2-19-14-4-3-12(17)9-13(14)16(21)20-8-6-11-10-18-7-5-15(11)20/h3-5,7,9-10,19H,2,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHOOJAYSFHOYRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=C(C=C1)Cl)C(=O)N2CCC3=C2C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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